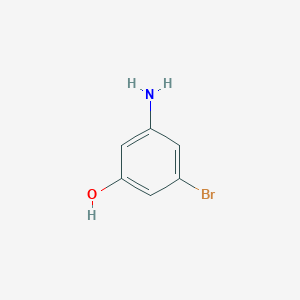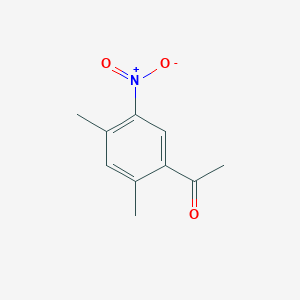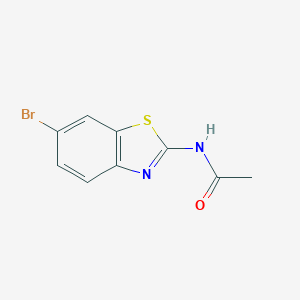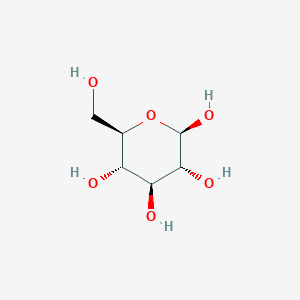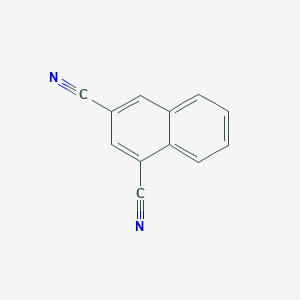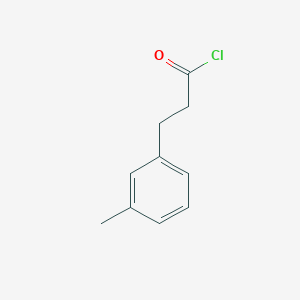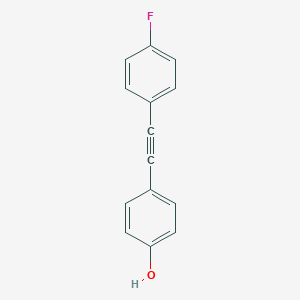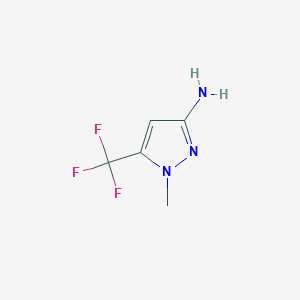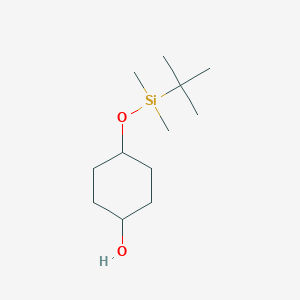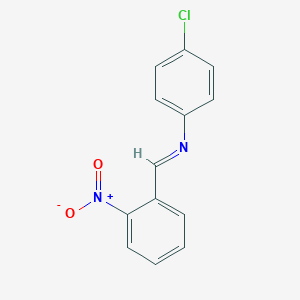
1,2,3-Trifluoro-5-(trans-4-pentylcyclohexyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Trifluoro-5-(trans-4-pentylcyclohexyl)benzene: is a fluorinated aromatic compound with the molecular formula C23H33F3 . This compound is characterized by the presence of three fluorine atoms attached to the benzene ring and a pentylcyclohexyl group, which imparts unique chemical and physical properties. It is commonly used in various scientific research applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2,3-Trifluoro-5-(trans-4-pentylcyclohexyl)benzene can be synthesized through a multi-step process involving the introduction of fluorine atoms and the cyclohexyl group to the benzene ring. The synthesis typically involves:
Fluorination: Introduction of fluorine atoms to the benzene ring using reagents like or under controlled conditions.
Cyclohexylation: Attachment of the pentylcyclohexyl group through a Friedel-Crafts alkylation reaction using as a catalyst.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous flow reactors: for efficient mixing and heat transfer.
Purification steps: such as distillation and recrystallization to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,3-Trifluoro-5-(trans-4-pentylcyclohexyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like or to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like or can convert the compound to its corresponding alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups to the benzene ring using reagents like or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Nitrating agents (HNO3/H2SO4), Halogenating agents (Br2/FeBr3)
Major Products:
Oxidation: Carboxylic acids, Ketones
Reduction: Alcohols, Alkanes
Substitution: Nitro compounds, Halogenated compounds
Applications De Recherche Scientifique
1,2,3-Trifluoro-5-(trans-4-pentylcyclohexyl)benzene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds and materials.
Biology: Employed in the study of fluorinated biomolecules and their interactions with biological systems.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool in medical imaging.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,2,3-Trifluoro-5-(trans-4-pentylcyclohexyl)benzene involves its interaction with molecular targets and pathways in various applications. The presence of fluorine atoms enhances the compound’s reactivity and stability, allowing it to participate in specific chemical reactions. The pentylcyclohexyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity towards target molecules.
Comparaison Avec Des Composés Similaires
- 1,2,3-Trifluoro-5-(4-propylcyclohexyl)benzene
- 1,2,3-Trifluoro-5-(4-ethylcyclohexyl)benzene
- 1,2,3-Trifluoro-5-(4-methylcyclohexyl)benzene
Comparison: 1,2,3-Trifluoro-5-(trans-4-pentylcyclohexyl)benzene is unique due to its specific combination of fluorine atoms and the pentylcyclohexyl group. This combination imparts distinct chemical and physical properties, such as increased hydrophobicity and enhanced reactivity, compared to similar compounds with shorter alkyl chains. The longer pentyl group also affects the compound’s solubility and interaction with other molecules, making it suitable for specific applications in research and industry.
Propriétés
IUPAC Name |
1,2,3-trifluoro-5-(4-pentylcyclohexyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F3/c1-2-3-4-5-12-6-8-13(9-7-12)14-10-15(18)17(20)16(19)11-14/h10-13H,2-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXPWEXVHHTJOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC(=C(C(=C2)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30569635 |
Source


|
| Record name | 1,2,3-Trifluoro-5-(4-pentylcyclohexyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30569635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131819-22-2 |
Source


|
| Record name | 1,2,3-Trifluoro-5-(4-pentylcyclohexyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30569635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

